![molecular formula C10H11N3OS B3022937 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-76-1](/img/structure/B3022937.png)
5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine” would depend on the specific conditions and reagents used . Without detailed information or research on this specific compound, it’s difficult to provide an accurate chemical reactions analysis .Scientific Research Applications
Antioxidants
m-Aryloxy phenols, which are structurally similar to your compound, have been found to have potential as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Ultraviolet Absorbers
These compounds can also act as ultraviolet absorbers . They can absorb UV radiation and release it in a less damaging form, protecting materials from the harmful effects of UV light.
Flame Retardants
m-Aryloxy phenols are used as flame retardants in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Production of Plastics, Adhesives, and Coatings
These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Agonists of Peroxisome Proliferator-Activated Receptors (PPARδ/β)
A five-step synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms.
Safety and Hazards
The safety and hazards associated with “5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of . Without specific safety data or MSDS information, it’s difficult to provide a detailed safety and hazards analysis .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine . These factors can include pH, temperature, presence of other molecules, and more .
properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHTXDBYRBMBGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355489 | |
Record name | 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
84138-76-1 | |
Record name | 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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